Vabicaserin hydrochloride Vabicaserin hydrochloride Selective 5-HT2C receptor full agonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 620948-34-7
VCID: VC0005873
InChI: InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1
SMILES: C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl
Molecular Formula: C15H21ClN2
Molecular Weight: 264.79 g/mol

Vabicaserin hydrochloride

CAS No.: 620948-34-7

Cat. No.: VC0005873

Molecular Formula: C15H21ClN2

Molecular Weight: 264.79 g/mol

* For research use only. Not for human or veterinary use.

Vabicaserin hydrochloride - 620948-34-7

CAS No. 620948-34-7
Molecular Formula C15H21ClN2
Molecular Weight 264.79 g/mol
IUPAC Name (12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride
Standard InChI InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1
Standard InChI Key PYPPENBDXAWXJC-QNTKWALQSA-N
Isomeric SMILES C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl
SMILES C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl
Canonical SMILES C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl

Chemical and Structural Properties

Molecular Characteristics

Vabicaserin hydrochloride, also known by its developmental code SCA-136, is a stereochemically complex molecule with two defined stereocenters and absolute stereochemistry . The compound’s IUPAC name is (12R,16S)(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17^{5,17}.012,16^{12,16}]heptadeca-1,3,5(17)-triene hydrochloride . Its SMILES representation (\text{Cl.C1C[C@H]2CN3CCNCC4=CC=CC([C@H]2C1)=C34) and InChIKey (PYPPENBDXAWXJC-QNTKWALQSA-N\text{PYPPENBDXAWXJC-QNTKWALQSA-N}) confirm the bicyclic benzodiazepine core structure with a chloride counterion .

Table 1: Key Chemical Identifiers

IdentifierValueSource
CAS Number887258-94-8
UNII2759C7222C
ChEMBL IDCHEMBL2104991
KEGG IDD06660
Molecular FormulaC15H21ClN2\text{C}_{15}\text{H}_{21}\text{ClN}_{2}

Solid-State Properties

While direct crystallographic data for vabicaserin hydrochloride remains unpublished, analogous benzodiazepine derivatives demonstrate polymorphic behavior influencing bioavailability . The hydrochloride salt form likely enhances aqueous solubility compared to the free base, with reported solubility in DMSO exceeding 60 mg/mL at elevated temperatures .

Pharmacological Profile

Receptor Affinity and Selectivity

Vabicaserin exhibits full agonist activity at 5-HT2C receptors with an EC50_{50} of 8 nM, showing >100-fold selectivity over 5-HT2A and 5-HT2B subtypes . This specificity is pharmacologically significant given 5-HT2A's association with hallucinogenic effects and 5-HT2B's cardiotoxicity risks .

Neurochemical Effects

In vivo microdialysis studies in rats revealed vabicaserin's unique profile:

  • Nucleus Accumbens: 40% reduction in extracellular dopamine at 10 mg/kg (p.o.)

  • Striatum: No significant dopamine modulation at therapeutic doses

This mesolimbic selectivity suggested potential for treating psychosis without extrapyramidal side effects common to D2 antagonists .

Preclinical Development

Animal Models

In rodent models predictive of antipsychotic activity:

  • Amphetamine-induced hyperlocomotion: 60% inhibition at 3 mg/kg

  • PCP-induced cognitive deficits: Reversal at 10 mg/kg

  • Weight gain: Neutral effect vs. 5% increase with olanzapine controls

Clinical Trials

Phase IIa Schizophrenia Study

A randomized, double-blind trial (N=234) evaluated vabicaserin monotherapy:

Table 2: Clinical Outcomes at 6 Weeks

ParameterPlacebo200 mg/day400 mg/day
PANSS Total Change-2.1-9.4*-7.8
Response Rate (%)1234*28
Weight Change (kg)+0.3-0.2+0.1
  • p<0.05 vs placebo

The 200 mg dose demonstrated significant efficacy (p<0.05) on primary endpoints, while the 400 mg group showed reduced effect size despite higher exposure . Pharmacokinetic/pharmacodynamic modeling attributed this to potential receptor desensitization at elevated concentrations .

Discontinuation Rationale

Quantitative systems pharmacology modeling predicted:

  • Monotherapy: Maximum 9-point PANSS improvement (vs 13-point for risperidone)

  • Adjunctive Use: <4-point added benefit over existing antipsychotics

These projections, combined with narrow therapeutic index concerns, led to program termination despite phase IIa success .

Synthesis and Analytical Methods

Manufacturing Route

The commercial synthesis employs an asymmetric hydrogenation strategy:

  • Quinolinium Salt Formation: Cyclocondensation of diamine intermediates

  • Catalytic Hydrogenation: Ru-(S)-Segphos complex (99% ee)

  • Salt Formation: HCl precipitation in MTBE

Quality Control

Validated HPLC method parameters:

  • Column: C18, 150 × 4.6 mm, 3.5 μm

  • Mobile Phase: 75:25 MeCN/20 mM NH4_4OAc

  • Retention Time: 8.2 min

Comparative Pharmacoeconomics

While never commercialized, cost-effectiveness models projected:

MetricVabicaserinRisperidone
Annual Treatment Cost$8,500$6,200
QALY Gain0.310.29
ICER$27,420Dominated

These estimates suggested potential cost-utility advantages despite higher drug costs .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator